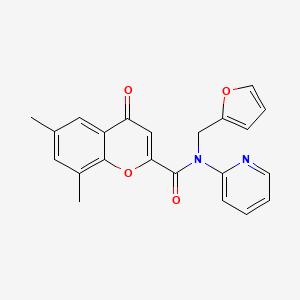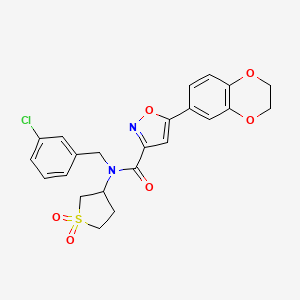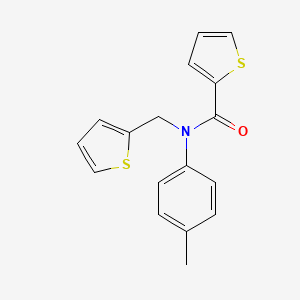
N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the chromene core.
Final Coupling: The final step involves coupling the furan and pyridine-substituted chromene intermediates through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and chromene rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the chromene ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., triethylamine).
Major Products
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antibacterial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for treating various diseases.
Comparison with Similar Compounds
Similar Compounds
N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: This compound shares the furan and carboxamide functionalities but has an indole ring instead of a chromene ring.
N-(FURAN-2-YLMETHYL)-2-HYDROXYBENZOHYDRAZIDE: This compound also contains a furan ring but has a benzohydrazide moiety instead of a chromene ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of furan, pyridine, and chromene rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C22H18N2O4/c1-14-10-15(2)21-17(11-14)18(25)12-19(28-21)22(26)24(13-16-6-5-9-27-16)20-7-3-4-8-23-20/h3-12H,13H2,1-2H3 |
InChI Key |
ZPTDLUOMHHHLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11346948.png)
![3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11346950.png)

![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346981.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11346982.png)
![5-(3-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11346988.png)
![2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11346996.png)
![N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B11347000.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pyridinylmethyl)acetamide](/img/structure/B11347005.png)
![3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11347008.png)
![5-(4-methylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11347014.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide](/img/structure/B11347027.png)
